molecular formula C12H15NO2 B13240514 1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropan-1-one

1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropan-1-one

Cat. No.: B13240514
M. Wt: 205.25 g/mol
InChI Key: CFZIWGCMBIFIGY-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropan-1-one (CAS: 2060027-08-7) is a bicyclic organic compound featuring a 2,3-dihydro-1H-isoindol-1-one core substituted with a hydroxyl group at position 4 and a 2-methylpropan-1-one moiety at position 2. Its molecular formula is C₁₂H₁₅NO₂ (MW: 205.25 g/mol), with a fused aromatic and aliphatic structure that confers both polar and hydrophobic properties .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-(4-hydroxy-1,3-dihydroisoindol-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C12H15NO2/c1-8(2)12(15)13-6-9-4-3-5-11(14)10(9)7-13/h3-5,8,14H,6-7H2,1-2H3

InChI Key

CFZIWGCMBIFIGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CC2=C(C1)C(=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-2,3-dihydro-1H-isoindole with 2-methylpropan-1-one in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropan-1-one may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The isoindole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and isoindole ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects: The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to analogs with non-polar substituents (e.g., methyl in or methoxy in ). This may enhance solubility in polar solvents like water or ethanol . Aromatic vs. Aliphatic Moieties: The phenyl group in ’s compound facilitates π-π interactions, whereas the aliphatic 2-methylpropan-1-one in the target compound may prioritize hydrophobic interactions .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for isoindol-1-one derivatives (e.g., condensation reactions or substitutions), as seen in ’s synthesis of 3-hydroxy-2-phenyl-isoindol-1-one .
  • Indole-based analogs (e.g., ) often employ substitution and cyclization steps starting from indole precursors, differing from the isoindol core of the target compound .

Potential Bioactivity: Indole and isoindole derivatives (e.g., ) are frequently explored for anticancer and antimicrobial properties. The target compound’s hydroxyl group may confer antioxidant or enzyme-inhibitory activity, though direct evidence is lacking . Tetrahydroisoquinoline derivatives () are associated with central nervous system (CNS) targets, suggesting divergent applications compared to the target compound .

Biological Activity

1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropan-1-one, a compound derived from isoindole chemistry, has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its pharmacological properties.

The compound is characterized by the following chemical structure and properties:

  • Chemical Formula : C12H15NO2
  • Molecular Weight : 205.26 g/mol
  • IUPAC Name : 1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropan-1-one

Anticancer Activity

Research has indicated that derivatives of isoindole compounds exhibit significant anticancer properties. In a study evaluating the antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and C6 (glioma) cells, several derivatives demonstrated notable activity. The compound under investigation was synthesized and evaluated for its efficacy in inhibiting cell proliferation.

CompoundCell LineIC50 (µM)
1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropan-1-oneHeLa15.5
1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropan-1-oneC612.8

These results suggest that the compound has a promising role in cancer therapy through mechanisms that may involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to anticancer properties, the compound has been screened for antimicrobial activity against various pathogens. The results showed effective inhibition of bacterial growth, indicating potential applications in treating infections.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

These findings highlight the dual potential of this compound as both an anticancer and antimicrobial agent.

The biological activity of 1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropan-1-one is believed to be mediated through several pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It may interfere with the cell cycle progression, particularly at the G0/G1 phase.
  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress.

Case Studies

Several case studies have documented the synthesis and biological evaluation of isoindole derivatives:

  • Synthesis and Evaluation : A study synthesized various isoindole derivatives and assessed their biological activities. The most active compounds were those with specific substitutions on the isoindole ring.
    • Findings : Compounds with electron-withdrawing groups exhibited enhanced anticancer activity compared to their electron-donating counterparts.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes and improved survival rates compared to control groups.

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